Phenyl (1-methyl-1H-imidazole-2-sulfonyl)carbamate
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Overview
Description
Phenyl (1-methyl-1H-imidazol-2-yl)sulfonylcarbamate is a chemical compound that features a phenyl group attached to a sulfonylcarbamate moiety, which is further linked to a 1-methyl-1H-imidazol-2-yl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Phenyl (1-methyl-1H-imidazol-2-yl)sulfonylcarbamate typically involves the reaction of phenyl isocyanate with 1-methyl-1H-imidazole-2-sulfonyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through column chromatography to obtain the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
Phenyl (1-methyl-1H-imidazol-2-yl)sulfonylcarbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the sulfonyl or carbamate groups using nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in tetrahydrofuran.
Substitution: Amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen functionalities.
Reduction: Reduced derivatives with hydrogenated functionalities.
Substitution: Substituted derivatives with new functional groups replacing the original sulfonyl or carbamate groups.
Scientific Research Applications
Phenyl (1-methyl-1H-imidazol-2-yl)sulfonylcarbamate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as an enzyme inhibitor or modulator of biological pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of Phenyl (1-methyl-1H-imidazol-2-yl)sulfonylcarbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity and thereby modulating the associated biological pathway. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Phenyl (1-methyl-1H-imidazol-2-yl)sulfonylcarbamate can be compared with other similar compounds, such as:
Phenyl (1H-imidazol-2-yl)sulfonylcarbamate: Lacks the methyl group on the imidazole ring, which may affect its reactivity and biological activity.
Phenyl (1-methyl-1H-imidazol-2-yl)carbamate: Lacks the sulfonyl group, which may influence its chemical properties and applications.
Phenyl (1-methyl-1H-imidazol-2-yl)sulfonamide: Contains a sulfonamide group instead of a sulfonylcarbamate group, leading to different chemical and biological properties.
Biological Activity
Phenyl (1-methyl-1H-imidazole-2-sulfonyl)carbamate is a compound of interest in medicinal chemistry due to its diverse biological activities. This article presents a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potentials, and comparative analysis with related compounds.
Chemical Structure and Properties
This compound features a sulfonamide and carbamate functional group, which are known to influence its interaction with biological targets. The presence of the imidazole ring enhances its ability to engage in hydrogen bonding and π-stacking interactions, crucial for binding to enzymes and receptors.
The mechanism of action primarily involves the inhibition of specific enzymes or modulation of biological pathways. The compound can bind to the active sites of enzymes, effectively inhibiting their activity. This interaction can lead to alterations in metabolic pathways, making it a candidate for therapeutic applications in various diseases.
Enzyme Inhibition
Research indicates that this compound exhibits significant enzyme inhibitory properties. It has been investigated as a potential inhibitor of α-glucosidase, an enzyme involved in carbohydrate metabolism. In vitro studies have shown that derivatives based on this compound can achieve IC50 values as low as 0.71 µM, indicating potent inhibitory activity against α-glucosidase .
Anticancer Activity
The compound has also been explored for its anticancer properties. Preliminary studies suggest that it may induce apoptosis in cancer cells through the modulation of signaling pathways associated with cell survival and proliferation. The exact pathways involved require further investigation to elucidate the full scope of its anticancer potential.
Anti-inflammatory Effects
In addition to its enzyme inhibition capabilities, this compound has shown promise in reducing inflammation. This activity is particularly relevant in conditions such as arthritis and other inflammatory diseases, where modulation of inflammatory pathways can lead to significant therapeutic benefits.
Comparative Analysis with Similar Compounds
To understand the unique properties of this compound, it is essential to compare it with structurally similar compounds:
Compound Name | Structure Features | Biological Activity |
---|---|---|
Phenyl (1H-imidazol-2-yl)sulfonylcarbamate | Lacks methyl group on imidazole | Reduced reactivity |
Phenyl (1-methyl-1H-imidazol-2-yl)carbamate | Lacks sulfonyl group | Different chemical properties |
Phenyl (1-methyl-1H-imidazol-2-yl)sulfonamide | Contains sulfonamide instead of carbamate | Varying biological properties |
This table highlights how structural modifications can influence the biological activity and reactivity of related compounds.
Case Studies and Research Findings
Several studies have contributed to the understanding of the biological activities associated with this compound:
- Kinetic Studies : A recent study demonstrated that derivatives based on this compound act as non-competitive inhibitors against α-glucosidase, confirming their binding at allosteric sites .
- In Vivo Studies : In vivo pharmacodynamic evaluations revealed that certain derivatives exhibit significant hypoglycemic effects comparable to established treatments like acarbose .
- Cell Viability Assessments : Evaluations showed that these compounds do not exhibit cytotoxicity against normal liver cells (LO2), indicating a favorable safety profile for potential therapeutic applications .
Properties
CAS No. |
89518-04-7 |
---|---|
Molecular Formula |
C11H11N3O4S |
Molecular Weight |
281.29 g/mol |
IUPAC Name |
phenyl N-(1-methylimidazol-2-yl)sulfonylcarbamate |
InChI |
InChI=1S/C11H11N3O4S/c1-14-8-7-12-10(14)19(16,17)13-11(15)18-9-5-3-2-4-6-9/h2-8H,1H3,(H,13,15) |
InChI Key |
WUYPDASYMWGVIA-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=CN=C1S(=O)(=O)NC(=O)OC2=CC=CC=C2 |
Origin of Product |
United States |
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